molecular formula C9H17NO4S B1399995 6-Cyclopropanesulfonylamino-hexanoic acid CAS No. 1338943-82-0

6-Cyclopropanesulfonylamino-hexanoic acid

Cat. No.: B1399995
CAS No.: 1338943-82-0
M. Wt: 235.3 g/mol
InChI Key: VDBVKMMNUPQFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropanesulfonylamino-hexanoic acid is a compound that belongs to the class of sulfonyl amino acids. It features a cyclopropane ring attached to a sulfonyl group, which is further connected to a hexanoic acid chain.

Scientific Research Applications

6-Cyclopropanesulfonylamino-hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of novel materials and catalysts

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, its safe handling procedures, and emergency measures .

Future Directions

The future directions in the study of such compounds could involve further exploration of their potential applications, particularly in areas like drug synthesis and disease treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropanesulfonylamino-hexanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropanesulfonylamino-hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropanesulfonylamino-hexanoic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other sulfonyl amino acids. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-(cyclopropylsulfonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c11-9(12)4-2-1-3-7-10-15(13,14)8-5-6-8/h8,10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBVKMMNUPQFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Cyclopropanesulfonylamino-hexanoic acid
Reactant of Route 2
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6-Cyclopropanesulfonylamino-hexanoic acid
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6-Cyclopropanesulfonylamino-hexanoic acid
Reactant of Route 4
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6-Cyclopropanesulfonylamino-hexanoic acid
Reactant of Route 5
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6-Cyclopropanesulfonylamino-hexanoic acid
Reactant of Route 6
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6-Cyclopropanesulfonylamino-hexanoic acid

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